(-)-Glutethimide

Description

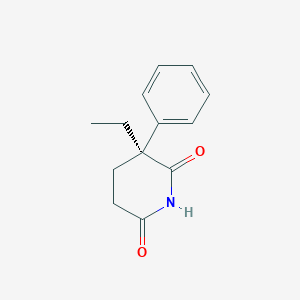

Structure

3D Structure

Properties

CAS No. |

17575-59-6 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(3S)-3-ethyl-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-7H,2,8-9H2,1H3,(H,14,15,16)/t13-/m0/s1 |

InChI Key |

JMBQKKAJIKAWKF-ZDUSSCGKSA-N |

Isomeric SMILES |

CC[C@]1(CCC(=O)NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Chemistry and Stereochemical Investigations of Glutethimide

Established Synthetic Pathways for Glutethimide

Conventional Chemical Synthesis Methodologies

The traditional synthesis of racemic glutethimide involves a multi-step process. A common pathway begins with the Michael reaction, which is the conjugate addition of 2-phenylbutyronitrile to an acrylic ester, such as ethyl acrylate (B77674) or methyl acrylate. wikipedia.orgchemicalbook.comwikidoc.org This reaction forms an intermediate, ethyl 4-cyano-4-phenylhexanoate. wikipedia.org

Following the Michael addition, the nitrile group of the intermediate is subjected to alkaline hydrolysis, converting it into an amide group. The subsequent and final step is an acidic cyclization of the resulting product, which yields the racemic glutethimide (3-ethyl-3-phenyl-piperidine-2,6-dione). wikipedia.orgwikidoc.orgnih.gov An alternative starting material for a similar pathway is α-phenyl-butyric acid nitrile, which, after condensation with acrylic acid methyl ester and subsequent hydrolysis, yields 2-phenyl-2-ethyl-pentane-1,5-diacid-mononitrile-(1). This intermediate can then be cyclized using concentrated sulfuric acid in glacial acetic acid to produce glutethimide. chemicalbook.com

Novel and Green Synthetic Approaches for Glutethimide Intermediates

In response to the environmental impact of conventional chemical synthesis, which often utilizes hazardous halogenated reagents, research has shifted towards developing greener synthetic routes for glutethimide and its intermediates. digitellinc.comumsl.edu

A significant advancement in the green synthesis of glutethimide intermediates is the use of Nucleophilic Aromatic Substitution of Hydrogen (NASH) reactions. digitellinc.comumsl.edu This approach aims to replace environmentally harmful halide-containing starting materials with less toxic alternatives, thereby reducing toxic waste. digitellinc.comumsl.edu In one study, researchers explored the reaction of nitrobenzene (B124822) with methyl-cyanoacetate using a base to generate a desired intermediate, avoiding the use of halogenated nitrobenzene. digitellinc.com This direct coupling method represents a more environmentally benign pathway for creating key precursors for glutethimide synthesis. digitellinc.comumsl.edu

The optimization of reaction conditions is crucial for the efficiency and environmental footprint of a synthesis. In the context of the NASH reaction for glutethimide intermediates, various parameters have been investigated. digitellinc.com

Solvents: While dimethylformamide (DMF) is a common solvent for this type of synthesis, greener alternatives like dimethylsulfoxide (DMSO) have been successfully employed. digitellinc.com Future research directions include exploring other sustainable solvents such as Cyrene. digitellinc.comumsl.edu

Bases: The choice of base has been shown to be critical. In experiments reacting nitrobenzene with methyl-cyanoacetate, potassium carbonate (K2CO3) did not yield the desired product. However, the use of potassium hydroxide (B78521) (KOH), particularly when dried before use, at room temperature resulted in the successful formation of the target intermediate, confirmed by NMR and ES-MS analysis. digitellinc.comumsl.edu

| Parameter | Conventional Method | Green Alternative/Modification | Outcome | Source |

|---|---|---|---|---|

| Starting Material | 1-chloro-4-nitrobenzene (Halogenated) | Nitrobenzene | Reduces toxic halide waste. | digitellinc.com |

| Solvent | Dimethylformamide (DMF) | Dimethylsulfoxide (DMSO) | Successful product formation with a greener solvent. | digitellinc.com |

| Base | - | Potassium Carbonate (K2CO3) | Desired product was not formed. | digitellinc.com |

| Base | - | Potassium Hydroxide (KOH) | Successful product formation observed at room temperature. | digitellinc.com |

Stereoselective Synthesis and Enantiomeric Resolution of Glutethimide

Glutethimide possesses a single chiral center, and its enantiomers, (R)-(+)-glutethimide and (S)-(-)-glutethimide, exhibit different biological activities. oup.com The (R)-isomer is reported to have more potent activity. wikidoc.orgoup.com This has driven research into methods for obtaining the individual enantiomers.

Chemical Resolution Techniques for Racemic Glutethimide

Chemical resolution is a classical method used to separate enantiomers from a racemic mixture. This technique involves the use of a chiral resolving agent to form diastereomeric derivatives, which can then be separated based on their different physical properties, such as solubility.

One established method for the resolution of glutethimide involves the use of tartaric acid. For instance, aminoglutethimide, a derivative, has been resolved by recrystallizing its tartrate salts from methanol. researchgate.net Similarly, other chiral auxiliaries, such as camphor-derived agents, have been employed for the resolution of glutethimide analogues, although they can be expensive for large-scale production. google.com

Enantioselective Synthetic Approaches for Specific Stereoisomers

The preparation of enantiomerically enriched or pure (-)-glutethimide has been approached through several key strategies, primarily involving the resolution of racemic mixtures or precursors, and to a lesser extent, asymmetric synthesis. While the industrial synthesis of glutethimide typically yields a racemic mixture, specialized methods are required to isolate the desired (-)-enantiomer. dokumen.pubscribd.comwikipedia.org

One of the principal methods for obtaining enantiomerically pure glutethimide is through the chiral resolution of racemic precursors . A notable strategy involves the biocatalytic resolution of a key intermediate, a racemic ester-nitrile. google.com This process utilizes enantiospecific esterases that preferentially hydrolyze one enantiomer of the racemic substrate, leaving the other enantiomer enriched. google.com For instance, a racemic mixture of a compound like methyl 4-cyano-4-phenylhexanoate can be subjected to enzymatic hydrolysis. Depending on the enzyme's stereoselectivity, either the (R)- or (S)-ester will be hydrolyzed to the corresponding carboxylic acid. google.com

While some biocatalysts, such as α-chymotrypsin, have been shown to preferentially hydrolyze the ester to yield the precursor for (R)-(+)-aminoglutethimide, the patent literature suggests that other esterases could be selected to favor the (S)-enantiomer, which would serve as the precursor to (-)-glutethimide. google.com The enriched (S)-ester-nitrile can then be separated from the hydrolyzed (R)-acid and subsequently cyclized under acidic conditions, such as heating with a mixture of acetic acid and sulfuric acid, to yield the desired (-)-glutethimide. google.com

A variety of esterases have been identified for their potential in such resolutions, although specific data for producing the (S)-enantiomer of the glutethimide precursor are not extensively detailed in the provided literature. The general applicability of this method is highlighted by its use in preparing related chiral glutarimides. google.com

Another approach to obtaining specific stereoisomers is through synthesis from a chiral pool . For example, the synthesis of (R)-(+)-glutethimide has been achieved through the dediazoniation of the aromatic amino group of R-(+)-aminoglutethimide. researchgate.net This suggests that if (S)-(-)-aminoglutethimide were available, a parallel synthetic route could provide access to (-)-glutethimide. The configuration of (-)-glutethimide has been assigned as (S) based on comparisons of its circular dichroism and optical rotatory dispersion curves with related chiral compounds like S(-)-2-ethyl-2-phenyl-succinimide and S(-)-2-methyl-2-phenyl-glutaric anhydride. researchgate.net

More contemporary methods in asymmetric synthesis, such as those employing N-heterocyclic carbene (NHC) catalysis , have been developed for the enantioselective synthesis of functionalized glutarimides. researchgate.net These methods can achieve high enantioselectivity in the formation of the glutarimide (B196013) ring system. researchgate.net For instance, an NHC-catalyzed formal [3+3] annulation between enals and substituted malonamides has been demonstrated to produce glutarimide derivatives in excellent enantioselectivity. researchgate.net While the direct application of this method for the synthesis of (-)-glutethimide is not explicitly detailed, its successful use in the formal synthesis of other bioactive molecules like (-)-paroxetine indicates its potential as a powerful tool for accessing chiral glutarimides. researchgate.net

The following table summarizes the key approaches for obtaining (-)-Glutethimide:

| Method | Description | Key Reagents/Catalysts | Starting Material (Example) | Product | Ref. |

| Biocatalytic Resolution | Enzymatic hydrolysis of a racemic ester-nitrile precursor, followed by separation and cyclization of the desired enantiomer. | Enantiospecific esterases (e.g., lipases) | Racemic methyl 4-cyano-4-phenylhexanoate | (-)-Glutethimide | google.com |

| Synthesis from Chiral Precursor | Chemical modification of a related chiral molecule where the stereocenter is already established. | Diazotizing agents (e.g., NaNO₂, H₃PO₂) | (S)-(-)-Aminoglutethimide (hypothetical) | (-)-Glutethimide | researchgate.net |

| NHC-Catalyzed Annulation | Asymmetric formation of the glutarimide ring through a catalyzed cycloaddition reaction. | Chiral N-heterocyclic carbenes | Enals and substituted malonamides | Functionalized Glutarimides | researchgate.net |

It is important to note that while the principles of these enantioselective approaches are established, detailed experimental data, including specific yields and enantiomeric excess for the direct asymmetric synthesis of (-)-Glutethimide, remain areas of ongoing research and development in synthetic chemistry.

Metabolism and Biotransformation of Glutethimide

Identification and Characterization of Glutethimide Metabolites

Research into the biotransformation of (-)-Glutethimide has led to the identification of several metabolites, with hydroxylation being a primary metabolic route. nih.govinchem.org The characterization of these metabolites is crucial for understanding the compound's complete pharmacological and toxicological profile.

The principal metabolic pathway for glutethimide is hydroxylation, leading to the formation of active metabolites. inchem.org The most significant of these is 4-hydroxy-2-ethyl-2-phenylglutarimide, commonly known as 4-hydroxyglutethimide (B1205264). nih.govnih.gov Studies involving incubations with rat liver microsomes have shown that both enantiomers of glutethimide form hydroxylated products. nih.gov Besides the primary 4-hydroxyglutethimide, other metabolites have been tentatively identified, including 5-hydroxyglutethimide and desethylglutethimide. nih.gov

The isolation and identification of these compounds from biological samples like blood and urine have been achieved using various analytical techniques. oup.comoup.com Methods include extraction with solvents like chloroform (B151607) followed by separation using thin-layer chromatography (TLC) and gas chromatography (GC). oup.com The definitive structural confirmation of metabolites such as 4-hydroxyglutethimide in patient samples has been accomplished using gas chromatography-mass spectrometry (GC-MS). oup.com Furthermore, synthetic pathways for preparing 4-hydroxyglutethimide have been developed to allow for more detailed study of its properties. nih.gov

| Metabolite Name | Abbreviation | Method of Identification | Reference |

|---|---|---|---|

| 4-hydroxy-2-ethyl-2-phenylglutarimide | 4-Hydroxyglutethimide (4-HG) | Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), Gas-Liquid Chromatography (GLC) | oup.com |

| 5-hydroxyglutethimide | - | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | nih.gov |

| desethylglutethimide | - | Mass Spectrometry (MS) | nih.gov |

Preclinical research has demonstrated that the metabolites of glutethimide are not inert. The hydroxylated metabolite, 4-hydroxyglutethimide, is pharmacologically active and has been shown in mouse models to be approximately twice as potent as the parent compound, glutethimide. nih.govinchem.org This active metabolite is believed to contribute significantly to the prolonged coma observed in cases of glutethimide overdose. inchem.orgoup.com

Synthetic analogs of glutethimide and its metabolites have been tested for biological activity. nih.gov Most of the synthesized analogs exhibited sedative-hypnotic properties. nih.gov Notably, 4-hydroxyglutethimide itself possessed the greatest sedative-hypnotic activity when compared to the parent drug. nih.gov In contrast, a study examining the effects of therapeutic doses found that 4-hydroxyglutethimide did not significantly contribute to performance impairment on a specific tracking test in human volunteers. nih.gov Other analogs, such as 4-Amino-2-ethyl-2-phenylglutarimide, have shown potential as anticonvulsant agents. nih.gov

| Metabolite | Observed Activity | Model/System | Reference |

|---|---|---|---|

| 4-Hydroxyglutethimide | Twice as potent as parent compound; contributes to prolonged coma in overdose | Mouse | nih.govinchem.org |

| 4-Hydroxyglutethimide | Greatest sedative-hypnotic activity compared to parent drug | In vivo (animal models) | nih.gov |

| 4-Hydroxyglutethimide | Did not significantly contribute to tracking test impairment at therapeutic doses | Human volunteers | nih.gov |

| 4-Amino-2-ethyl-2-phenylglutarimide | Potential as an anticonvulsant agent | In vivo (animal models) | nih.gov |

Enzymatic Pathways and Cytochrome P450 (CYP) Involvement

The metabolism of the vast majority of clinical drugs is carried out by the cytochrome P450 (CYP) system, a large family of heme-containing enzymes. openanesthesia.orgnih.gov These enzymes are primarily responsible for the Phase I oxidative biotransformation of xenobiotics. openanesthesia.orgnih.gov In humans, a small number of CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for metabolizing about 90% of drugs. researchgate.net

Role of Specific CYP Isoforms (e.g., CYP2D6) in Glutethimide Biotransformation

The metabolism of (-)-Glutethimide is significantly influenced by the cytochrome P450 system, a diverse group of enzymes primarily found in the liver that are responsible for breaking down a wide array of substances. openanesthesia.org Research has identified several CYP isoforms that play a role in the biotransformation of this compound.

While the complete picture of all involved isoforms is still under investigation, CYP2D6 has been identified as a key player in the metabolism of numerous drugs. Although direct studies detailing the metabolism of (-)-Glutethimide by a full panel of CYP isoforms are not extensively available in the public domain, the known induction of CYP2D6 by glutethimide suggests a significant interaction. drugbank.com

The metabolism of glutethimide is known to be stereoselective, meaning that its different spatial isomers (enantiomers) are processed differently by the body's enzymes. scribd.com This suggests that specific CYP isoforms may preferentially metabolize one enantiomer over the other, leading to different metabolic products.

Mechanisms of Enzyme Induction by Glutethimide (e.g., CYP2D6 Induction)

Glutethimide is a known inducer of hepatic drug-metabolizing enzymes, most notably CYP2D6. drugbank.com Enzyme induction is a process where a substance stimulates the production of an enzyme, leading to an increased rate of metabolism for all substances that are substrates of that enzyme.

The molecular mechanisms underlying this induction are complex and are believed to involve the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) . nih.gov These receptors act as sensors for foreign substances (xenobiotics) and, when activated, they initiate the transcription of genes encoding for various drug-metabolizing enzymes, including those in the CYP2B and CYP3A families. nih.gov While the direct activation of PXR and CAR by (-)-Glutethimide leading to CYP2D6 induction requires further specific elucidation, this pathway is a primary mechanism for the induction of many drug-metabolizing enzymes.

Stereospecificity of Glutethimide Metabolism by CYP Enzymes

A critical aspect of (-)-Glutethimide metabolism is its stereospecificity. The compound exists as two enantiomers, (R)-(+)-glutethimide and (S)-(-)-glutethimide, which are metabolized via different pathways. This differential metabolism is a result of the specific three-dimensional interactions between each enantiomer and the active sites of the metabolizing enzymes, particularly CYP isoforms.

Research has shown that the enantiomers of glutethimide are metabolized by different enzymes, leading to distinct metabolic profiles. scribd.com For instance, one enantiomer may be preferentially hydroxylated at a specific position on the molecule, while the other may undergo a different modification or be metabolized at a different rate. This stereoselectivity is a common feature of drug metabolism and can have significant implications for the pharmacological and toxicological profiles of chiral compounds.

Metabolite Excretion Pathways in Research Models

Following biotransformation, the metabolites of (-)-Glutethimide are eliminated from the body through various excretory pathways, primarily via urine and bile. Studies in animal models, such as dogs and rats, have been instrumental in understanding these processes.

Research has shown that metabolites of glutethimide can be detected in the urine of dogs. nih.gov The conjugated metabolites, made more water-soluble through processes like glucuronidation, are particularly suited for renal excretion. nih.govresearchgate.net Glucuronidation, a key phase II metabolic reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs), which play a crucial role in the detoxification and elimination of many drugs and their metabolites. nih.govnih.gov

Biliary excretion is another significant route for the elimination of drug metabolites. nih.gov While specific quantitative data on the biliary excretion of (-)-Glutethimide metabolites is not extensively detailed in publicly available literature, it is a recognized pathway for the clearance of many xenobiotics. nih.govunc.edu The extent of biliary versus urinary excretion can vary between species. nih.gov

Below is a table summarizing the key enzymes and pathways involved in the metabolism and excretion of (-)-Glutethimide.

| Process | Key Enzymes/Pathways | Description |

| Biotransformation | Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6) | Catalyze oxidative metabolism of (-)-Glutethimide. |

| Enzyme Induction | Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR) | Nuclear receptors likely involved in mediating the induction of CYP enzymes by glutethimide. |

| Metabolism Specificity | Stereoselective Metabolism | Different enantiomers of glutethimide are metabolized by different enzymes and/or at different rates. |

| Metabolite Conjugation | UDP-glucuronosyltransferases (UGTs) | Attach glucuronic acid to metabolites, increasing water solubility for excretion. |

| Excretion | Renal (Urine), Biliary (Bile/Feces) | Primary routes for the elimination of (-)-Glutethimide metabolites from the body. |

Molecular Pharmacology and Mechanism of Action of Glutethimide

Investigation of Molecular Targets and Binding Sites

The primary mechanism of action for glutethimide, including its levorotatory enantiomer (-)-glutethimide, involves its interaction with the central nervous system. firsthope.co.in It is recognized as a GABAergic medication, similar in its effects to barbiturates, producing sedative and hypnotic responses. drugbank.comwikipedia.org

Gamma-aminobutyric Acid (GABA) Receptor Interaction Studies

(-)-Glutethimide's effects are mediated through its interaction with gamma-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. firsthope.co.innih.gov It acts as a positive allosteric modulator of GABAA receptors. drugbank.comnih.govwikipedia.orgprobes-drugs.org This means it binds to a site on the receptor that is different from the GABA binding site, causing a conformational change that enhances the effect of GABA. nih.govmdpi.com This enhanced GABAergic activity leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability. nih.govwikipedia.org

While primarily known as a positive allosteric modulator, some sources also describe glutethimide as a GABA agonist. drugbank.comprobes-drugs.orgnih.govpharmacompass.comncats.io This suggests it may directly activate the GABAA receptor to some extent, contributing to its sedative properties. drugbank.comnih.govpharmacompass.com The sedative and hypnotic effects are a result of increased GABAergic activity, which reduces communication between the cerebral cortex and the limbic system. firsthope.co.in

(-)-Glutethimide is classified as a positive allosteric modulator (PAM) of GABAA receptors. drugbank.comnih.govwikipedia.orgmdpi.com This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. nih.govwikipedia.org The binding of (-)-glutethimide to an allosteric site on the GABAA receptor increases the receptor's affinity for GABA. wikipedia.org This leads to a more frequent opening of the chloride ion channel, resulting in an increased flow of chloride ions into the neuron. nih.govwikipedia.org The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing a sedative and anxiolytic effect. wikipedia.org

Table 1: Allosteric Modulation of GABAA Receptors

| Modulator Type | Effect on GABAA Receptor | Resulting Neuronal Activity |

| Positive Allosteric Modulator (PAM) | Enhances the effect of GABA | Decreased |

| Negative Allosteric Modulator (NAM) | Reduces the effect of GABA | Increased |

| Silent Allosteric Modulator (SAM) | No direct effect, but competes with PAMs and NAMs | No direct change |

This table provides a simplified overview of different types of allosteric modulation at GABAA receptors.

GABAA receptors are pentameric structures composed of various subunit combinations. nih.gov The specific subunit composition determines the pharmacological properties of the receptor. nih.gov While detailed studies on (-)-glutethimide's specific subunit interactions are not extensively available in the provided results, it is known that glutethimide acts on GABAA receptors, and one of its identified targets is the Gamma-aminobutyric acid receptor subunit alpha-1. drugbank.com The sedative effects of many GABAergic drugs are often associated with their interaction with α1-containing GABAA receptor subtypes. wikipedia.orgmdpi.com For benzodiazepines, another class of GABAA receptor modulators, binding occurs at the interface of α and γ subunits, and their sedative and amnesic effects are linked to activity at α1 and/or α5 subunits. wikipedia.org

Research into Direct Interference with Cellular Respiration Electron Transfer

In addition to its effects on GABA receptors, research indicates that glutethimide can directly interfere with cellular respiration. nih.govinchem.org Specifically, it has been shown to block electron transfer in the mitochondrial electron transport chain. nih.govinchem.org This action can disrupt the production of ATP, the primary energy currency of the cell. altex.org

Cellular and Subcellular Mechanisms of Action

At a cellular level, the primary mechanism of (-)-glutethimide is the enhancement of GABAergic inhibition. firsthope.co.in This leads to a decrease in neuronal excitability in the central nervous system. nih.govwikipedia.org The interaction with GABAA receptors and the subsequent influx of chloride ions is the key subcellular event driving its sedative and hypnotic effects. nih.govwikipedia.org

The compound's ability to interfere with mitochondrial function by blocking electron transport represents another significant subcellular mechanism. nih.govinchem.org This can lead to reduced energy production within the cell. altex.org The lipophilic nature of glutethimide allows it to rapidly concentrate in brain and adipose tissue. inchem.org

Table 2: Summary of (-)-Glutethimide's Mechanisms of Action

| Mechanism | Target | Effect |

| Positive Allosteric Modulation | GABAA Receptors | Enhanced GABAergic inhibition |

| Direct Interference | Cellular Respiration | Blockage of electron transfer |

This interactive table summarizes the primary molecular and cellular mechanisms of (-)-glutethimide.

Effects on Neuronal Signaling Pathways and Neurochemical Interactions

The influence of (-)-glutethimide on neuronal signaling is multifaceted. Research indicates that glutethimide can interfere with the adenylyl cyclase (AC) system. researchgate.net One of the key signaling pathways implicated in the action of central nervous system depressants is the cyclic AMP (cAMP) pathway. Chronic exposure to certain drugs can lead to an upregulation of the cAMP pathway, a neuroadaptation that may be linked to tolerance and dependence. researchgate.net

A study investigating the in vivo effects of glutethimide in combination with codeine on rat brains revealed a significant impact on intracellular neuroadaptation. researchgate.net The research focused on the µ-opioid receptor tolerance induced by chronic codeine treatment, which is typically reflected by increased levels of adenylyl cyclase and cAMP-dependent protein kinase (PKA). researchgate.net The study found that the co-administration of glutethimide and codeine led to an increase in cAMP's stable metabolite, 5'-AMP, suggesting an interference with the adenylyl cyclase system. researchgate.net This interaction points to a potential mechanism by which glutethimide may modulate neuronal signaling and contribute to the development of tolerance. researchgate.net

Influence on Ion Channel Function and Membrane Potential Regulation

The primary mechanism of action for glutethimide and its enantiomers involves the modulation of ion channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA). firsthope.co.incymitquimica.comontosight.ai Ion channels are crucial proteins that form pores in cell membranes, allowing the passage of ions and thereby regulating the electrical potential across the membrane. nih.govpharmacologyeducation.org

(-)-Glutethimide, like other sedative-hypnotics, is understood to enhance the activity of GABA at GABA-A receptors. medtigo.comaafp.org The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows chloride ions to flow into the neuron. drugbank.com This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal activity. medtigo.comdrugbank.com

Glutethimide acts as a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor that is different from the GABA binding site and enhances the receptor's response to GABA. drugbank.comwikipedia.org This potentiation of GABAergic transmission leads to a widespread depression of the central nervous system, resulting in sedation and hypnosis. medtigo.comfirsthope.co.in There is also evidence to suggest that glutethimide may weakly enhance GABA binding while inhibiting diazepam binding. wikitox.org

The table below summarizes the interaction of (-)-Glutethimide with the GABA-A receptor.

| Receptor/Ion Channel | Action of (-)-Glutethimide | Consequence |

| GABA-A Receptor | Positive Allosteric Modulator | Enhancement of GABA-induced chloride ion influx, leading to neuronal hyperpolarization and inhibition. |

Interactions with Endogenous Neurochemicals and Neurotransmitters

The primary endogenous neurochemical that (-)-glutethimide interacts with is GABA, the main inhibitory neurotransmitter in the brain. medtigo.comfirsthope.co.in By augmenting the effects of GABA, glutethimide reduces neuronal excitability throughout the central nervous system. medtigo.com

Beyond its interaction with the GABAergic system, glutethimide has been noted to possess some anticholinergic activity. wikitox.org This suggests a potential interaction with acetylcholine (B1216132) receptors, which could contribute to some of its pharmacological effects.

The table below details the known interactions of (-)-Glutethimide with key endogenous neurochemicals.

| Endogenous Neurochemical | Nature of Interaction with (-)-Glutethimide |

| Gamma-aminobutyric acid (GABA) | Potentiation of inhibitory effects |

| Acetylcholine | Anticholinergic activity |

| Serotonin | Potential modulation of pathways |

| Dopamine | Potential modulation of pathways |

Preclinical Pharmacokinetics and Pharmacodynamics of Glutethimide in Animal Models

Absorption and Distribution Studies in Animal Models

The absorption and distribution of (-)-Glutethimide have been characterized in various preclinical models, highlighting its lipophilic nature which dictates its movement and localization within the body.

Due to its high lipophilicity, glutethimide is rapidly absorbed and extensively distributed into tissues following administration in animal models. inchem.org Studies in rats following intraperitoneal administration demonstrated that the compound quickly concentrates in organs with high-fat content. inchem.orgnih.govpharmacompass.com The highest concentrations of the drug were found in the brain, spinal cord, and adipose tissue within 20 minutes of administration. inchem.orgnih.gov This rapid uptake into the central nervous system is consistent with its action as a CNS depressant. Adipose tissue acts as a significant reservoir for the compound, from which it can recirculate back into the bloodstream to be carried to the liver for biotransformation. pharmacompass.com This redistribution from fat stores is a key characteristic of its pharmacokinetic profile. pharmacompass.com Distribution studies have also detected glutethimide and/or its metabolites in the liver and kidneys. nih.gov

Interactive Table: Tissue Distribution of (-)-Glutethimide in Animal Models

| Species | Tissue | Observation | Citation |

|---|---|---|---|

| Rat | Brain | High concentration observed 20 minutes post-administration. | inchem.orgnih.gov |

| Rat | Spinal Cord | High concentration observed 20 minutes post-administration. | inchem.orgnih.gov |

| Rat | Adipose Tissue | Extensive localization and acts as a drug reservoir. | nih.govpharmacompass.com |

| Rat | Liver | Detected post-administration. | nih.gov |

| Rat | Kidneys | Detected post-administration. | nih.gov |

In preclinical systems, the binding of a drug to plasma proteins is a critical determinant of its availability to exert pharmacological effects, as it is the unbound or free fraction that is biologically active. qps.com For glutethimide, plasma protein binding has been determined to be approximately 50%. inchem.orgnih.goviiab.me This moderate level of binding means a significant fraction of the drug is free to cross biological membranes and distribute into tissues, including the brain. qps.com While species-specific differences in plasma protein binding can occur, this 50% value is the generally cited figure in preclinical contexts. rsc.org

Elimination Kinetics and Metabolic Fate in Preclinical Species

The elimination of (-)-Glutethimide from the body is governed by its metabolic transformation, primarily in the liver, and the subsequent excretion of its metabolites.

Following metabolism, the hydroxylated metabolites of glutethimide undergo conjugation to increase their water solubility, which facilitates their removal from the body. inchem.orgnih.gov The primary route of excretion for these conjugated metabolites is through the urine. inchem.orgnih.govdrugbank.com Biliary excretion has also been identified as a pathway for the elimination of these metabolites in animal models. inchem.orgnih.gov In contrast, the excretion of the unchanged parent compound is minimal. Studies report that only about 2% of the parent substance is excreted in the urine, with up to another 2% of the dose being found in the feces. inchem.orgdrugbank.com

Interactive Table: Metabolism and Excretion of (-)-Glutethimide in Animal Models

| Process | Details | Species | Citation |

|---|---|---|---|

| Metabolism | Primarily hepatic via hydroxylation. | General, Mouse | inchem.orgdrugbank.com |

| Active Metabolite: 4-hydroxy-2-ethyl-2-phenylglutarimide. | Mouse | inchem.orgnih.gov | |

| Metabolite Potency: ~2x that of the parent compound. | Mouse | inchem.org | |

| Excretion | Metabolites are conjugated before excretion. | Rat | inchem.orgnih.gov |

| Primary Pathway: Metabolites excreted mainly in urine. | General | inchem.orgdrugbank.com | |

| Secondary Pathway: Metabolites also excreted in bile. | Rat | inchem.orgnih.gov |

Pharmacokinetic-Pharmacodynamic Correlation in Animal Studies

The relationship between the concentration of (-)-Glutethimide and its observable effects has been explored in animal studies, revealing important interactions and the significant role of its metabolites.

A key finding from research in mice is that the pharmacodynamic profile of glutethimide is not solely attributable to the parent drug. inchem.org The metabolite, 4-hydroxy-2-ethyl-2-phenylglutarimide, is twice as potent and is thought to be a major contributor to the prolonged central nervous system depression observed in these models. inchem.org This demonstrates a direct link where the pharmacokinetic process of metabolism creates a substance with greater pharmacodynamic activity than the originally administered compound.

Furthermore, studies in rats have elucidated a significant pharmacokinetic-pharmacodynamic interaction when glutethimide is administered with codeine. researchgate.net Glutethimide was found to inhibit the glucuronidation of morphine, which is the active metabolite of codeine. researchgate.net This pharmacokinetic action—inhibiting a metabolic enzyme—leads to a significant increase in morphine plasma levels and maintains them over a longer period. researchgate.net The resulting pharmacodynamic consequence is a potentiation and prolongation of the analgesic effect of codeine. researchgate.net This interaction highlights how (-)-Glutethimide's effect on metabolic pathways can alter the pharmacodynamics of other compounds. Additionally, early pharmacological studies in mice noted that glutethimide produced a sedative effect without the initial excitement phase sometimes seen with other sedatives. openedition.org

Relationship between Administered Dose, Brain/Plasma Concentrations, and Observed Pharmacological Effects in Preclinical Models

The investigation of (-)-Glutethimide's effects in preclinical settings reveals important characteristics of its distribution and action, particularly concerning its penetration into the central nervous system (CNS). Following systemic administration in animal models, glutethimide demonstrates a tendency to distribute into tissues with high lipid content. nih.gov Studies in rats using intraperitoneal administration showed that glutethimide concentrates in the brain, spinal cord, and other adipose tissues. nih.gov This distribution pattern is a key aspect of its pharmacokinetic profile, as the concentration in the brain is critical for its pharmacological activity.

While the general distribution to the brain is established, the direct correlation between specific administered doses, the resultant brain-to-plasma concentration ratios, and the intensity of pharmacological effects is complex. The traditional measure of brain/plasma ratio (Kp), which is based on the total drug concentration in brain homogenate, can be misleading. frontiersin.org This is because it does not distinguish between the drug that is non-specifically bound to brain lipids and the pharmacologically active unbound drug available to interact with its target sites. frontiersin.org The free drug levels in the brain's interstitial fluid are considered to correlate more accurately with pharmacological effects. frontiersin.org

In animal models, glutethimide is recognized as a CNS depressant. wikipedia.org Its sedative-hypnotic effects are the primary pharmacological outcomes observed. drugbank.com However, detailed preclinical studies quantifying the relationship between a range of specific doses, the corresponding unbound concentrations in the brain, and graded pharmacological responses (such as degrees of sedation or motor impairment) are not extensively detailed in the available literature. The focus of much research has shifted towards its interaction with other substances, given its significant metabolic effects. wikipedia.orgnih.gov

Table 1: General Preclinical Pharmacokinetic and Pharmacodynamic Profile of (-)-Glutethimide

| Parameter | Observation in Animal Models | Reference |

| Tissue Distribution | Concentrates in brain, spinal cord, and adipose tissues following intraperitoneal administration in rats. | nih.gov |

| CNS Penetration | Readily crosses the blood-brain barrier due to its lipophilic nature. | nih.govpharmacompass.com |

| Primary Pharmacological Effect | Central Nervous System (CNS) depression, exhibiting sedative and hypnotic properties. | wikipedia.orgdrugbank.com |

| Active Concentration | The unbound drug concentration in the brain is considered more predictive of pharmacological effect than total brain concentration. | frontiersin.org |

Preclinical Drug-Drug Interaction Research (e.g., Potentiation of Codeine Metabolism)

Preclinical research, particularly in rat models, has extensively documented the significant drug-drug interaction between (-)-glutethimide and codeine. nih.govresearchgate.net Glutethimide acts as a potent inducer of the cytochrome P450 enzyme CYP2D6. wikipedia.orgdrugbank.com This enzyme is responsible for the metabolic conversion of codeine, a prodrug, into its active metabolite, morphine, which is a more potent analgesic. researchgate.net By inducing CYP2D6, glutethimide enhances the rate and extent of this conversion, leading to higher than normal plasma concentrations of morphine. wikipedia.orgdrugbank.comnih.gov

A study conducted in Wistar rats investigated the pharmacokinetic interaction following single doses of a codeine-glutethimide combination. nih.govresearchgate.net The results confirmed that glutethimide administration led to a significant increase in the plasma levels of morphine. nih.govresearchgate.net Concurrently, the study observed a significant decrease in the plasma levels of morphine-3-glucuronide (B1234276) (M-3-G). nih.govresearchgate.net This finding suggests that in addition to inducing the formation of morphine, glutethimide also inhibits the subsequent glucuronidation of morphine, which is a primary pathway for its elimination. nih.gov This dual effect—enhancing production and slowing elimination—potentiates and prolongs the analgesic effect of codeine. nih.govresearchgate.net

Further research in rats exploring the chronic co-administration of codeine and glutethimide found that the combination resulted in a pronounced and long-lasting energetic depletion of neurons. nih.gov This was suggested to interfere with the adenylyl cyclase system, which is involved in the development of opioid receptor tolerance. nih.gov

Table 2: Effects of Glutethimide on Codeine Metabolism in Rats

| Analyte | Effect of Co-administration with Glutethimide | Pharmacokinetic Mechanism | Consequence | Reference |

| Codeine | Serves as the substrate for metabolism. | N/A | Converted to Morphine. | nih.govresearchgate.net |

| Morphine | Significantly increased plasma levels. | Induction of CYP2D6-mediated metabolism of codeine. | Potentiation of analgesic effect. | nih.govresearchgate.net |

| Morphine-3-glucuronide (M-3-G) | Significantly decreased plasma levels. | Inhibition of morphine glucuronidation. | Prolongation of morphine's effect. | nih.govresearchgate.net |

Compound Reference Table

Advanced Analytical Methodologies in Glutethimide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of (-)-glutethimide, allowing for its separation from complex biological samples and the quantification of both the parent drug and its metabolites.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography has been a long-standing technique for the analysis of glutethimide. Early methods focused on the development of robust GC assays for the simultaneous determination of glutethimide and its active hydroxylated metabolite, 4-hydroxy-2-ethyl-2-phenylglutarimide, in biological fluids and tissues. These methods often involve an extraction and derivatization step to improve the volatility and chromatographic behavior of the analytes.

Gas chromatography coupled with mass spectrometry (GC-MS) offers enhanced specificity and sensitivity, making it a powerful tool for both quantitative analysis and qualitative identification. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the eluted compounds, which is invaluable for the unequivocal identification of glutethimide and its metabolites in complex mixtures. The use of an internal standard is common in quantitative GC methods to ensure accuracy and precision by correcting for variations during sample preparation and injection.

Key GC and GC-MS Parameters for Glutethimide Analysis:

| Parameter | Example Condition | Purpose |

| Column | HP-17 (50% phenyl methylsiloxane) megabore capillary column | Separation of glutethimide and its metabolites. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Detector Temperature | 250°C | Maintains the analytes in the gas phase for detection. |

| Oven Temperature Program | Isothermal at 200°C | Optimizes the separation of analytes. |

| Carrier Gas | Nitrogen | Transports the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and quantification. |

| Internal Standard | p-dimethylaminobenzaldehyde | Improves the accuracy and precision of quantification. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography offers a versatile alternative to GC, particularly for the analysis of less volatile or thermally labile compounds. HPLC methods have been extensively developed for the separation of glutethimide enantiomers and the analysis of its metabolites. Reversed-phase HPLC is a common approach for determining the metabolites of glutethimide.

Ultra-high performance liquid chromatography (UHPLC) utilizes smaller particle size columns and higher pressures to achieve faster separations with improved resolution and sensitivity compared to conventional HPLC. UHPLC systems, often coupled with mass spectrometry, are increasingly employed for the rapid and sensitive determination of glutethimide in various biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. These techniques allow for the detection and quantification of (-)-glutethimide and its metabolites at very low concentrations.

LC-MS/MS provides an additional layer of specificity by monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and improves the limit of quantification. A UHPLC-QqQ-MS/MS (triple quadrupole) method has been developed for the determination of glutethimide along with other barbiturates, demonstrating a lower limit of quantification of 10 ng/mL from a small sample volume.

Enantiomeric Separation and Analysis Techniques

The stereoselective metabolism and differing pharmacological activities of the glutethimide enantiomers necessitate analytical methods capable of their separation and individual quantification.

Chiral Stationary Phases for Enantiomer Resolution (e.g., Cellulose-based)

The direct separation of (-)-glutethimide and its enantiomer is most commonly achieved using high-performance liquid chromatography with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188), have proven to be highly effective for the enantiomeric resolution of glutethimide and its analogs.

Cellulose derivatives, such as cellulose tris(4-methylbenzoate) and cellulose tris(3,5-dimethylphenylcarbamate), coated onto a silica (B1680970) support, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for optimizing the separation.

Examples of Cellulose-Based CSPs for Glutethimide Enantiomer Separation:

| Chiral Stationary Phase | Mobile Phase Example | Result | Reference |

| Cellulose tris(4-methylbenzoate) (Chiralcel OJ) | Hexane-ethanol (60:40) | Maximum resolution of 14.23 for glutethimide enantiomers. | |

| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | Not specified for glutethimide in the provided context. | Used for separation of pyridoglutethimide enantiomers. | |

| Astec® Cellulose DMP | Heptane-isopropanol (80:20) | Successful resolution of glutethimide enantiomers. | |

| Reversed-phase cellulose-based chiral column (Chiralcel OD-R) | Acetonitrile-0.3 M aqueous sodium perchlorate (B79767) (25:75 v/v) | Used for the chromatographic resolution of pyridoglutethimide enantiomers. |

Spectroscopic and Spectrometric Characterization Methods for Metabolites and Analogs (e.g., NMR, ES-MS)

The identification and structural elucidation of (-)-glutethimide metabolites and synthetic analogs rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of metabolites. In a notable study, spectral data from magnetic resonance spectroscopy was used to identify 2-ethyl-2-(4-hydroxyphenyl)-glutarimide as a metabolite of glutethimide isolated from human urine. This technique provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure.

Electrospray-Mass Spectrometry (ES-MS) is particularly useful for the analysis of polar and non-volatile compounds, such as conjugated metabolites. While specific applications of ES-MS for (-)-glutethimide analogs were not detailed in the provided search results, the technique is widely used in drug metabolism studies. It provides accurate mass measurements and fragmentation data that are crucial for identifying unknown metabolites and characterizing the structures of synthetic analogs. The fragmentation patterns observed in MS/MS experiments can reveal the positions of metabolic modifications, such as hydroxylation or conjugation.

Method Validation and Application in Biological Matrices for Research Purposes (e.g., Plasma, Urine)

The accurate quantification of (-)-Glutethimide and its metabolites in biological matrices is paramount for pharmacokinetic, metabolic, and forensic studies. To ensure the reliability and reproducibility of research findings, the analytical methods employed must undergo rigorous validation. This process establishes the performance characteristics of the method, demonstrating its suitability for the intended application. Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.

A variety of advanced analytical techniques have been developed and validated for the determination of glutethimide and its enantiomers in plasma and urine. These methods, primarily based on chromatography and electrophoresis, are essential for elucidating the stereoselective metabolism and disposition of the compound.

High-Performance Liquid Chromatography (HPLC) has been successfully utilized for the direct separation of glutethimide enantiomers and their corresponding 4-hydroxyglutethimide (B1205264) metabolites. oup.com One such method employed a Chiralcel OJ column, achieving significant resolution between the enantiomers. oup.com The development of isocratic HPLC methods provides a straightforward and efficient approach for the separation, identification, and measurement of these compounds in research settings. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of glutethimide and its metabolites in biological fluids. nih.govsci-hub.st A selected ion monitoring (SIM) method has been developed for the simultaneous analysis of glutethimide and six of its metabolites. nih.gov This method involves the derivatization of hydroxylated metabolites to enhance their volatility and chromatographic performance. nih.gov The use of a deuterated internal standard, such as [2H5]glutethimide, improves the accuracy and precision of the assay. nih.gov

Capillary Electrophoresis (CE) has also emerged as a valuable tool for the enantioseparation of glutethimide and its 5-hydroxy metabolite. nih.gov By employing charged cyclodextrin (B1172386) derivatives as chiral selectors, baseline separation of the enantiomers can be achieved. nih.gov

The validation of these methods in biological matrices is a critical step. This involves assessing the influence of the matrix on the analytical signal (matrix effect) and the efficiency of the sample preparation process (recovery). For instance, a GC-MS method for mephedrone (B570743) quantification in human plasma and urine, which shares methodological principles with glutethimide analysis, demonstrated a calibration curve with a specific concentration range. nih.gov Similarly, a validated LC-MS/MS method for other compounds in plasma has shown good linearity with a high correlation coefficient. nih.gov

Detailed Research Findings

Research applications of these validated methods have provided significant insights into the behavior of glutethimide in biological systems. For example, a GC-MS method was used to measure drug and metabolite levels in the plasma and urine of individuals intoxicated with glutethimide. nih.gov These studies revealed high concentrations of the active metabolite, 4-hydroxyglutethimide, in plasma, often exceeding the levels of the parent drug. nih.gov The major urinary metabolites were identified as conjugates of 4-hydroxyglutethimide and (1-hydroxyethyl)glutethimide. nih.gov

An isocratic HPLC method has been developed for the resolution of glutethimide enantiomers and their 4-hydroxyglutethimide metabolites, demonstrating its potential application for measuring these compounds in biological samples in forensic laboratories. oup.com Furthermore, in vitro biotransformation studies using rat liver microsomes have employed reversed-phase HPLC to identify metabolites of individual glutethimide enantiomers, revealing that 5-hydroxyglutethimide is a major metabolite of both enantiomers, with some other metabolites being formed stereoselectively. nih.gov

The following tables summarize the performance characteristics of various analytical methods used for the determination of glutethimide and related compounds in biological matrices.

Table 1: Performance Characteristics of a GC-MS Method for Glutethimide Analysis

| Parameter | Value |

| Linearity Range | 25 - 200 µg/mL |

| Correlation Coefficient (r²) | Linear relationship observed |

| Limit of Detection (LOD) | 1 µg/mL from plasma |

| Internal Standard | p-dimethylaminobenzaldehyde |

| Application | Blood or Urine |

Data synthesized from a study on the gas chromatographic determination of glutethimide in biological fluids. sci-hub.st

Table 2: Performance Characteristics of an HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Resolution (Rs) for Glutethimide Enantiomers | 14.23 |

| Resolution (Rs) for 4-hydroxyglutethimide Metabolites | 7.09 |

| Column | Chiralcel OJ |

| Mobile Phase | Hexane-Ethanol (60:40) |

| Application | Potential for biological samples |

Data from a study on the isocratic high-performance liquid chromatographic resolution of glutethimide enantiomers and their metabolites. oup.com

Table 3: Application of a Validated GC-MS Method in Human Plasma and Urine

| Analyte | Matrix | Concentration Range | Key Findings |

| Unconjugated 4-hydroxyglutethimide | Plasma | 20 - 35 µg/mL | High levels found in intoxicated patients. |

| Other Unconjugated and Conjugated Metabolites | Plasma | < 4 µg/mL | Found in relatively low concentrations. |

| Conjugates of 4-hydroxyglutethimide and (1-hydroxyethyl)glutethimide | Urine | Major Metabolites | Identified as the primary urinary metabolites. |

| Unchanged Glutethimide and other metabolites | Urine | Low Amounts | Found in lower quantities in urine. |

Findings from a study employing selected ion monitoring for the analysis of glutethimide and its metabolites in blood and urine from intoxicated humans. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Systematic Modification of the Glutethimide Scaffold

Systematic modifications of the glutethimide scaffold have been a key strategy in understanding its SAR. Researchers have synthesized and evaluated a series of analogs by altering various parts of the molecule. The core structure, 2-ethyl-2-phenylglutarimide, offers several sites for modification, including the glutarimide (B196013) ring and the phenyl group.

One significant area of modification involved the introduction of functional groups at the 4-position of the glutarimide ring. This led to the synthesis of hydroxylated and aminated derivatives. nih.govscispace.com Further modifications included creating unsaturation in the glutarimide ring to produce glutaconimide analogs. These systematic changes allowed for a detailed examination of how different chemical moieties influence the sedative-hypnotic and anticonvulsant activities of the parent compound. nih.gov

Investigation of Structural Features Influencing Biological Activity

The metabolic hydroxylation of glutethimide is a critical factor in its pharmacological activity. Research has shown that introducing a hydroxyl group at the 4-position of the glutarimide ring significantly impacts its sedative-hypnotic properties. The metabolite, 4-hydroxy-2-ethyl-2-phenylglutarimide, was found to be an active compound, possessing even greater sedative-hypnotic activity than glutethimide itself. nih.govscispace.com Two distinct synthetic pathways were developed to produce this active hydroxylated metabolite for further study. nih.govacs.org This finding underscores the importance of the 4-position as a key site for modulating the biological effects of the glutethimide scaffold. The (R) isomer of glutethimide is noted to have a more rapid onset and more potent anticonvulsant activity in animal models than the (S) isomer. wikipedia.org

Investigations into various substituents on the glutethimide structure have revealed distinct influences on its pharmacological profile. While most synthesized analogs demonstrated sedative-hypnotic properties, the nature and position of the substituent were crucial in determining the potency and specific activity. nih.govscispace.com

For instance, the introduction of a hydroxyl group at the 4-position, as seen in the primary active metabolite, enhanced sedative-hypnotic effects compared to the parent drug. nih.gov Conversely, other modifications led to a shift in activity towards anticonvulsant properties. Specifically, 4-amino-2-ethyl-2-phenylglutarimide and 4-hydroxy-2-ethyl-2-phenylglutaconimide were identified as having the most significant potential as anticonvulsant agents among the tested analogs. nih.govscispace.com These findings highlight that subtle changes to the glutethimide scaffold can dissociate the sedative-hypnotic effects from the anticonvulsant activities, allowing for the development of more selective compounds.

Design and Synthesis of Novel Glutethimide Analogs for Research

The design and synthesis of novel glutethimide analogs have been driven by the need to explore the full therapeutic potential of this chemical class. Based on the understanding that metabolic hydroxylation produces a highly active compound, researchers have focused on creating derivatives with modifications primarily at the 4-position of the glutarimide ring. nih.gov

Synthetic strategies have been developed to produce a variety of analogs, including the principal active metabolite, 4-hydroxy-2-ethyl-2-phenylglutarimide. nih.govreddit.com In total, at least fourteen different glutethimide analogs were synthesized to systematically probe the SAR. nih.gov These efforts not only provided valuable compounds for pharmacological testing but also advanced the synthetic chemistry associated with the glutethimide scaffold.

Comparative Pharmacological Profiling of Analogs in Preclinical Assays

The synthesized glutethimide analogs underwent comparative pharmacological profiling in preclinical assays to evaluate their sedative-hypnotic and anticonvulsant activities. These studies were crucial for establishing a clear SAR for the series. nih.gov The results demonstrated that while most analogs retained sedative-hypnotic properties, their potencies varied significantly. scispace.com

The 4-hydroxylated metabolite of glutethimide showed the greatest sedative-hypnotic activity, surpassing that of the parent compound. In contrast, the 4-amino and 4-hydroxy-glutaconimide analogs displayed the most promising anticonvulsant effects. nih.gov

Table 1: Pharmacological Activity of Selected Glutethimide Analogs

| Compound | Modification | Primary Activity Noted |

|---|---|---|

| Glutethimide | Parent Compound | Sedative-Hypnotic |

| 4-hydroxy-2-ethyl-2-phenylglutarimide | Hydroxylation at C4 | Increased Sedative-Hypnotic |

| 4-amino-2-ethyl-2-phenylglutarimide | Amino Group at C4 | Potent Anticonvulsant |

Future Directions in Glutethimide Research

Integration of Computational Chemistry and Molecular Modeling for Compound Design

The future of drug discovery for compounds like (-)-Glutethimide is intrinsically linked to the power of computational chemistry and molecular modeling. These in silico approaches offer a rational and accelerated path to designing novel molecules with improved therapeutic profiles.

Computational methods are pivotal in understanding the nuanced interactions between a drug and its biological target. lth.se For (-)-Glutethimide, molecular docking simulations can elucidate the binding modes of its enantiomers to the GABA-A receptor, its primary target. researchgate.netfirsthope.co.in By modeling these interactions at an atomic level, researchers can identify the key amino acid residues responsible for the stereospecific activity of the (-)-enantiomer. This knowledge is crucial for the rational design of new derivatives with enhanced potency and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of (-)-Glutethimide analogs and their biological activity. By analyzing a series of related compounds, QSAR models can predict the therapeutic potential of yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts.

Pharmacophore modeling is another valuable tool that can be employed. By identifying the essential three-dimensional arrangement of chemical features required for the sedative-hypnotic activity of (-)-Glutethimide, novel scaffolds can be designed that mimic these features while possessing more favorable pharmacokinetic properties. The integration of these computational tools can significantly streamline the drug discovery process, reducing the time and cost associated with bringing a new therapeutic agent to the clinic.

A theoretical study involving the docking of various drug compounds with proteins has demonstrated the utility of computational approaches in predicting the stability of drug-protein interactions. acs.org Such methodologies could be applied to (-)-Glutethimide to explore its binding with various protein targets.

| Computational Technique | Application in (-)-Glutethimide Research | Potential Outcome |

| Molecular Docking | Elucidate binding of (-)-Glutethimide to the GABA-A receptor. | Identification of key interactions for stereospecificity. |

| QSAR | Correlate chemical structure with sedative-hypnotic activity. | Prediction of potency for novel analogs. |

| Pharmacophore Modeling | Identify essential 3D features for activity. | Design of new scaffolds with improved properties. |

| In Silico Target Prediction | Screen for potential off-target interactions. | Prediction of novel therapeutic uses or side effects. oup.com |

Exploration of Novel Molecular Targets and Pathways

While the primary mechanism of action of glutethimide is understood to be the positive allosteric modulation of the GABA-A receptor, future research should aim to uncover novel molecular targets and pathways for the (-)-enantiomer. firsthope.co.indrugbank.com This exploration could unveil new therapeutic applications and provide a more comprehensive understanding of its pharmacological profile.

Recent in silico studies have predicted that glutethimide may act as a ligand for E3 ligases, specifically binding to Cereblon (CRBN). biorxiv.orgresearchgate.net This finding opens up an entirely new area of investigation into the potential immunomodulatory or anti-neoplastic properties of (-)-Glutethimide, similar to other glutarimide (B196013) derivatives like thalidomide (B1683933) and its analogs. nih.gov Further experimental validation of this interaction is a critical next step.

Research into related chiral compounds has shown that enantiomers can exhibit differential activity at various receptor subtypes. For instance, studies on phenglutarimide, a glutethimide analog, revealed stereoselective binding to muscarinic receptors. nih.gov This suggests that (-)-Glutethimide could have as-yet-undiscovered effects on other neurotransmitter systems, which could be explored through comprehensive receptor profiling studies.

Furthermore, the impact of (-)-Glutethimide on neuroinflammatory pathways and synaptic plasticity warrants investigation. Chronic neuroinflammation is implicated in a range of neurological disorders, and compounds that can modulate this process are of significant therapeutic interest. Systems biology approaches, which analyze the complex interactions within biological systems, could help to identify the broader network effects of (-)-Glutethimide administration. numberanalytics.combiomedcentral.com

| Potential Novel Target/Pathway | Rationale for Exploration | Potential Therapeutic Implication |

| Cereblon (CRBN) E3 Ligase | In silico predictions suggest binding. biorxiv.orgresearchgate.net | Immunomodulation, anti-cancer activity. |

| Muscarinic Receptors | Stereoselective binding observed with related compounds. nih.gov | Treatment of cognitive or autonomic disorders. |

| Neuroinflammatory Pathways | Modulation of inflammation is a key therapeutic strategy. | Neuroprotective effects in neurodegenerative diseases. |

| Synaptic Plasticity Mechanisms | Sedative-hypnotics can alter synaptic function. | Understanding long-term cognitive effects. |

Development of Advanced In Vitro and In Vivo Research Models

To fully understand the complex biological effects of (-)-Glutethimide, it is essential to move beyond traditional research models and embrace more sophisticated in vitro and in vivo systems. These advanced models can provide more physiologically relevant data and improve the translation of preclinical findings to the clinical setting.

The advent of organoid technology offers an unprecedented opportunity to study the effects of (-)-Glutethimide in a human-relevant context. nih.govcrownbio.comcellmicrosystems.comcrownbio.com Brain organoids, which are three-dimensional self-assembling structures derived from human pluripotent stem cells, can recapitulate key aspects of human brain development and function. youtube.com These models can be used to investigate the cell-type-specific effects of (-)-Glutethimide on neurons and glia, as well as its impact on neural network activity.

More advanced neuroimmune organoid models, which incorporate microglia, the resident immune cells of the brain, are particularly promising. biologists.comnih.govnih.gov These models would allow for the investigation of the interplay between the nervous and immune systems in response to (-)-Glutethimide, providing insights into its potential neuroinflammatory effects. Patient-derived organoids could also be used to explore the genetic basis of variable drug responses. nih.gov

In the realm of in vivo research, the development of sophisticated animal models is crucial. While rodent models are standard, the creation of models that more accurately reflect human neurodevelopment and disease, such as those with humanized immune systems, would be beneficial. Furthermore, advanced imaging techniques can be used in these models to visualize the effects of (-)-Glutethimide on brain activity and connectivity in real-time.

| Advanced Model | Application for (-)-Glutethimide Research | Key Questions to Address |

| Brain Organoids | Assess effects on human neuronal development and function. youtube.com | What are the cell-type-specific responses to (-)-Glutethimide? |

| Neuroimmune Organoids | Investigate neuroinflammatory potential. biologists.comnih.gov | Does (-)-Glutethimide modulate microglial activation? |

| Patient-Derived Organoids | Explore the genetic basis of differential drug response. nih.gov | Can we predict which patients will respond best to treatment? |

| Humanized Animal Models | Study the effects in a more physiologically relevant system. | How does the human immune system influence the drug's effects? |

Interdisciplinary Research Avenues and Collaborative Studies

The complexity of the central nervous system and the multifaceted actions of drugs like (-)-Glutethimide necessitate a move towards more interdisciplinary and collaborative research. By bringing together experts from diverse fields, a more holistic understanding of this compound can be achieved.

A systems biology approach, which integrates data from genomics, proteomics, and metabolomics with computational modeling, can provide a comprehensive view of the cellular response to (-)-Glutethimide. lth.senumberanalytics.combiomedcentral.comkyushu-u.ac.jp This can help to identify novel drug targets and biomarkers of drug response. Pharmacoinformatics, a field that applies computational methods to pharmacological data, can also play a crucial role in analyzing and interpreting the large datasets generated in modern drug research. svuniversity.edu.inakfarstfransiskusxaverius.ac.id

Collaborative clinical research networks are essential for studying sedative-hypnotic drugs in real-world settings. nih.govpedsedation.orgmdedge.com Partnerships between academic researchers, clinicians in family practice and specialized clinics, and the pharmaceutical industry can facilitate the design and execution of robust clinical trials. uq.edu.au These collaborations are vital for investigating the therapeutic potential of novel compounds derived from (-)-Glutethimide and for understanding their effects in diverse patient populations.

The study of sedative-hypnotics also benefits from collaborations with fields such as materials science for the development of novel drug delivery systems, and bioengineering for the creation of more sophisticated research models. By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of research into (-)-Glutethimide and related compounds.

| Interdisciplinary Field | Contribution to (-)-Glutethimide Research | Example Collaborative Project |

| Systems Biology | Integrated analysis of multi-omics data. numberanalytics.comkyushu-u.ac.jp | Identifying novel pathways affected by (-)-Glutethimide. |

| Pharmacoinformatics | Computational analysis of pharmacological data. svuniversity.edu.inakfarstfransiskusxaverius.ac.id | Predicting drug-drug interactions and adverse effects. |

| Clinical Research Networks | Facilitation of multi-center clinical trials. pedsedation.orgmdedge.com | Investigating the efficacy of new analogs in insomnia. |

| Materials Science | Development of novel drug delivery systems. | Creating a controlled-release formulation of a (-)-Glutethimide derivative. |

Q & A

How can researchers design experiments to investigate the enantiomer-specific pharmacological effects of (-)-Glutethimide?

To study enantiomer-specific effects, researchers should isolate (-)-Glutethimide and its enantiomer (e.g., via chiral chromatography or asymmetric synthesis) and compare their binding affinities to target receptors (e.g., GABAergic systems) using techniques like radioligand assays or computational docking simulations. Dose-response curves and in vivo behavioral assays (e.g., sedative effects in rodent models) should be conducted to correlate stereochemistry with efficacy. Include controls for metabolic stability, as hepatic enzymes may differentially process enantiomers . Advanced studies should incorporate pharmacokinetic profiling (e.g., AUC, half-life) to assess bioavailability differences .

What methodological approaches resolve contradictions in reported neurotoxic effects of (-)-Glutethimide across studies?

Contradictions may arise from variations in experimental models (e.g., cell lines vs. animal studies), dosing regimens, or metabolite analysis. Researchers should:

- Standardize models : Use isogenic cell lines or genetically uniform animal cohorts to reduce variability.

- Metabolite profiling : Employ LC-MS/MS to quantify glutethimide and its metabolites (e.g., 4-hydroxyglutethimide) in biological matrices, as toxicity may stem from metabolic byproducts.

- Mechanistic studies : Compare apoptotic pathways (e.g., caspase-3 activation) and oxidative stress markers (e.g., ROS levels) across studies.

- Meta-analysis : Statistically aggregate data from peer-reviewed studies to identify confounding variables (e.g., species, administration routes) .

How can the synthetic route of (-)-Glutethimide be optimized for high enantiomeric purity in academic settings?

The classic synthesis involves cyclizing α-phenyl-α-ethylglutaric acid with urea, but enantiomeric purity is often low. Optimization strategies include:

- Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclization to enhance stereoselectivity.

- Chiral resolution : Separate racemic mixtures via diastereomeric salt formation or enzymatic resolution (e.g., lipase-mediated hydrolysis).

- Analytical validation : Confirm purity using chiral HPLC or polarimetry, ensuring >98% enantiomeric excess for pharmacological studies .

What advanced techniques validate (-)-Glutethimide’s interaction with non-GABAergic targets in neurological disorders?

Hypothesized off-target effects (e.g., NMDA receptor modulation) require:

- Computational screening : Perform molecular dynamics simulations to predict binding pockets.

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.

- Gene knockout models : Compare glutethimide’s effects in wild-type vs. GABA receptor-deficient animals to isolate non-GABAergic mechanisms.

- Transcriptomics : Analyze RNA-seq data from treated neuronal cultures to identify differentially expressed pathways .

How should researchers address ethical considerations when designing clinical trials involving (-)-Glutethimide’s sedative properties?

For human studies:

- Informed consent : Disclose risks of addiction and withdrawal, given its historical abuse potential.

- Inclusion/exclusion criteria : Exclude participants with hepatic/renal impairment (due to metabolite accumulation risks) or substance use disorders.

- Monitoring protocols : Implement frequent pharmacokinetic sampling and neurocognitive assessments to detect adverse effects early.

- Ethics board compliance : Adhere to Declaration of Helsinki guidelines and obtain IRB approval, particularly for vulnerable populations .

What statistical methods are robust for analyzing dose-dependent behavioral effects of (-)-Glutethimide in preclinical models?

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.

- Multivariate analysis : Account for covariates like animal weight or baseline activity levels via ANCOVA.

- Power analysis : Predefine sample sizes to ensure adequate detection of effect sizes (α=0.05, β=0.2).

- Open-source tools : Use R packages (e.g.,

drcfor dose-response curves) or Python’s SciPy for reproducibility .

How can metabolomics elucidate the hepatotoxicity mechanisms of (-)-Glutethimide in vitro?

- Untargeted metabolomics : Apply UPLC-QTOF-MS to hepatic cell lysates post-treatment to identify dysregulated pathways (e.g., glutathione depletion, lipid peroxidation).

- Isotope tracing : Use ¹³C-labeled glutethimide to track metabolite incorporation into toxic intermediates.

- Pathway enrichment analysis : Tools like MetaboAnalyst can link metabolites to oxidative stress or mitochondrial dysfunction .

What experimental controls are critical when assessing (-)-Glutethimide’s teratogenicity in developmental models?

- Vehicle controls : Administer the solvent (e.g., DMSO) to isolate drug-specific effects.

- Positive controls : Use known teratogens (e.g., thalidomide) to validate assay sensitivity.

- Blinding : Ensure experimenters are blinded to treatment groups during data collection.

- Endpoint validation : Include histopathological analysis of embryonic tissues and behavioral phenotyping in offspring .

How do researchers reconcile discrepancies in (-)-Glutethimide’s reported half-life across species?

Species-specific metabolic differences (e.g., CYP450 isoform expression) must be characterized via:

- Cross-species microsomal assays : Compare hepatic metabolism rates in vitro.

- Allometric scaling : Adjust doses based on body surface area when extrapolating from rodents to humans.

- PBPK modeling : Develop physiologically based pharmacokinetic models to predict interspecies variability .

What in silico strategies predict (-)-Glutethimide’s potential drug-drug interactions in polypharmacy scenarios?

- CYP inhibition assays : Use recombinantly expressed CYP enzymes (e.g., CYP3A4, CYP2D6) to screen for inhibition.

- Network pharmacology : Map glutethimide’s targets onto protein interaction networks to identify synergistic/antagonistic drugs.

- Machine learning : Train models on DrugBank or KEGG data to flag high-risk combinations (e.g., CNS depressants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.